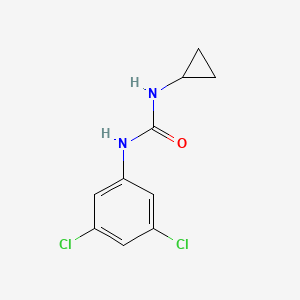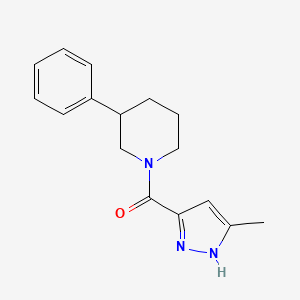![molecular formula C18H15N5O2S B5376147 N-(4-METHOXYPHENYL)-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDE](/img/structure/B5376147.png)
N-(4-METHOXYPHENYL)-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-METHOXYPHENYL)-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDE is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a methoxyphenyl group, a triazinoindole core, and a sulfanylacetamide moiety, which contribute to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENYL)-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the condensation of isatin with thiosemicarbazide to form the triazinoindole core. This intermediate is then reacted with 4-methoxyaniline and chloroacetic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control of reaction parameters and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-METHOXYPHENYL)-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-(4-METHOXYPHENYL)-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of N-(4-METHOXYPHENYL)-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as cell cycle arrest, apoptosis, or inhibition of microbial growth .
Comparación Con Compuestos Similares
Similar Compounds
5H-[1,2,4]TRIAZINO[5,6-B]INDOLE-3-THIOL: Known for its antimalarial and antidepressant activities.
INDOLO[2,3-B]QUINOXALINES: Important DNA intercalating agents with antiviral and cytotoxic activity.
Uniqueness
N-(4-METHOXYPHENYL)-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDE is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties. Its methoxyphenyl group, triazinoindole core, and sulfanylacetamide moiety provide a unique scaffold for the development of new therapeutic agents.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c1-25-12-8-6-11(7-9-12)19-15(24)10-26-18-21-17-16(22-23-18)13-4-2-3-5-14(13)20-17/h2-9H,10H2,1H3,(H,19,24)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLFPJOOHLWZBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(hydroxymethyl)-N-[2-(1H-indol-1-yl)ethyl]-N,5-dimethylisoxazole-3-carboxamide](/img/structure/B5376064.png)

![6-[(E)-2-{3-ethoxy-4-[(3-methylbenzyl)oxy]phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione](/img/structure/B5376070.png)
![N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-methylalaninamide](/img/structure/B5376074.png)

![(4aS*,8aR*)-6-(1H-pyrrol-2-ylcarbonyl)-1-[2-(2-thienyl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5376092.png)
![N'-[(E)-(4-bromophenyl)methylidene]octanehydrazide](/img/structure/B5376101.png)

![1'-(quinoxalin-5-ylcarbonyl)spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5376114.png)

![3-[2-(6-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)-4-methylphenyl]-1,3-oxazolidin-2-one](/img/structure/B5376120.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-5-isoxazolyl)methyl]benzamide](/img/structure/B5376140.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)phenyl]piperidine-1-carboxamide](/img/structure/B5376145.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-[(3-fluoropyridin-2-yl)methyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5376149.png)
